4-Hydroxy Nisoldipine
Description
Overview of Nisoldipine (B1678946) as a Calcium Channel Blocker and its Therapeutic Role
Nisoldipine is a second-generation calcium channel blocker belonging to the 1,4-dihydropyridine (B1200194) class of drugs. drugbank.comnih.govwikipedia.org Its primary mechanism of action involves the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle. fda.govresearchgate.netclevelandclinic.org Specifically, it targets L-type calcium channels, stabilizing them in their inactive conformation. drugbank.comnih.gov This action prevents calcium-dependent contraction of smooth muscle cells, leading to vasodilation, particularly in the arterioles. drugbank.comfda.gov
The principal therapeutic effect of Nisoldipine is a dose-related reduction in peripheral vascular resistance, which in turn lowers blood pressure. fda.gov Consequently, it is primarily used for the management of hypertension. clevelandclinic.orgnih.govmedlineplus.gov It can be administered as a monotherapy or in combination with other antihypertensive agents. drugbank.comnih.gov Beyond hypertension, Nisoldipine is also utilized in the treatment of chronic stable angina pectoris and Prinzmetal's variant angina due to its ability to increase myocardial oxygen delivery through coronary vasodilation. drugbank.comclevelandclinic.orgnih.gov
Significance of Metabolites in Drug Efficacy and Safety
Active metabolites are of particular importance as they can contribute significantly to the parent drug's therapeutic effects. nih.govmetwarebio.com In some instances, a metabolite may possess a similar, superior, or even a distinct pharmacological profile compared to the original compound. acs.orgcreative-proteomics.com The presence of active metabolites can influence a drug's duration of action, especially if the metabolite has a longer half-life than the parent drug. metwarebio.comcreative-proteomics.com Understanding the activity of these metabolites is essential for a complete comprehension of a drug's mechanism of action and for optimizing therapeutic strategies. nih.govmetwarebio.com Conversely, some metabolites can be associated with adverse effects, making their identification and characterization a key aspect of drug safety assessment.
Definition and Structural Derivation of 4-Hydroxy Nisoldipine from Nisoldipine
This compound is a major and the only identified active metabolite of Nisoldipine. drugbank.comfda.govdrugs.com It is formed through a Phase I metabolic reaction, specifically the hydroxylation of the isobutyl ester side chain of the Nisoldipine molecule. drugbank.comfda.govdrugs.com This biochemical conversion is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver and the gut wall. drugbank.comfda.govdrugs.com While the specific isoenzyme has not been definitively identified, it is widely believed that CYP3A4, the same enzyme responsible for the metabolism of other dihydropyridines, plays a major role. drugbank.comfda.govdrugs.com
The structural change involves the addition of a hydroxyl (-OH) group to the isobutyl moiety of Nisoldipine. This modification makes the molecule more polar, which is a common step in drug metabolism aimed at facilitating excretion from the body.
Current Research Landscape and Gaps Pertaining to this compound
Research has established that this compound is a significant product of Nisoldipine metabolism. Studies have shown that this hydroxylated derivative is present in plasma at concentrations approximately equal to that of the parent compound, Nisoldipine. drugbank.comfda.govnih.govresearchgate.net
Detailed Research Findings:
Interactive Data Table: Nisoldipine and its Active Metabolite
| Compound | Relation to Nisoldipine | Relative Plasma Concentration | Pharmacological Activity | Potency Relative to Nisoldipine |
| Nisoldipine | Parent Drug | ~1 | Active | 100% |
| This compound | Active Metabolite | ~1 | Active | ~10% |
Gaps in Research:
Despite its recognition as the main active metabolite, there remain considerable gaps in the research pertaining to this compound.
Specific Pharmacodynamics: While its activity is estimated at 10% of the parent drug, a detailed characterization of its specific pharmacodynamic profile is lacking. This includes its selectivity for different vascular beds and its precise effects on cardiac contractility and conduction.
Enzymology: The exact cytochrome P450 isoenzymes responsible for its formation have not been conclusively identified, although CYP3A4 is the primary candidate. drugbank.comfda.gov Further research using recombinant human CYP enzymes could clarify the roles of CYP3A4 and potentially other isoenzymes like CYP2C19 in its metabolism. nih.govresearchgate.net
Further Metabolism: The subsequent metabolic fate of this compound itself is not well-documented in the available literature. Understanding how this active metabolite is further broken down and eliminated is crucial for a complete metabolic map.
Structure
3D Structure
Properties
IUPAC Name |
5-O-(2-hydroxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZPKZYMNVFLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910077 | |
| Record name | 2-Hydroxy-2-methylpropyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106685-70-5 | |
| Record name | 3-(2-Hydroxy-2-methylpropyl) 5-methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106685-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAY-r 9425 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106685705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-2-methylpropyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY-R-9425 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E1602DWGD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Pathways and Enzymatic Formation of 4 Hydroxy Nisoldipine
Major Biotransformation Pathway: Isobutyl Ester Hydroxylation
The principal metabolic route for nisoldipine (B1678946) is the hydroxylation of the isobutyl ester side chain, leading to the formation of 4-Hydroxy Nisoldipine. drugbank.comdrugs.comijsdr.org This metabolite is not only the major biotransformation product but is also pharmacologically active, exhibiting approximately 10% of the therapeutic activity of the parent nisoldipine. drugbank.comijsdr.org It is found in plasma at concentrations roughly equivalent to those of unchanged nisoldipine. drugbank.comijsdr.org
The hydroxylation reaction specifically targets the isobutyl ester moiety of the nisoldipine molecule. nih.gov This targeted enzymatic action underscores the high degree of specificity inherent in the metabolic processes governing xenobiotics. Further metabolic reactions on the nisoldipine molecule include the dehydrogenation of the 1,4-dihydropyridine (B1200194) system and oxidative ester cleavage. nih.gov
Role of Cytochrome P450 (CYP) Enzymes in this compound Formation
The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver and intestine, plays a central role in the metabolism of a vast array of compounds, including nisoldipine. drugbank.comnih.gov These enzymes are fundamental to the oxidative reactions that facilitate the elimination of drugs and other foreign substances.
Extensive research has identified CYP3A4 as the primary isoenzyme responsible for the metabolism of nisoldipine and other dihydropyridine (B1217469) calcium channel blockers. drugs.comnih.gov The formation of this compound is significantly inhibited by substances known to block CYP3A4 activity, such as troleandomycin (B1681591) and specific antibodies against CYP3A4. jst.go.jp
While CYP3A4 is the major contributor, studies on m-nisoldipine (B53548), a positional isomer of nisoldipine, have indicated that CYP2C19 may also play a significant role in its metabolism. nih.gov This suggests a potential, albeit likely minor, involvement of CYP2C19 in the biotransformation of nisoldipine itself.
| Enzyme | Role in Nisoldipine Metabolism | Supporting Evidence | Reference |
|---|---|---|---|
| CYP3A4 | Primary enzyme responsible for the hydroxylation of the isobutyl ester to form this compound and for dehydrogenation. | Inhibition studies with CYP3A4 inhibitors (e.g., troleandomycin, grapefruit juice) significantly reduce nisoldipine metabolism. Consistently identified as the main enzyme for dihydropyridines. | nih.govjst.go.jp |
| CYP2C19 | Potentially plays a major role in the metabolism of the isomer m-nisoldipine. Its role in nisoldipine metabolism is less defined but possible. | Identified as a key enzyme for m-nisoldipine metabolism using chemical inhibition and cDNA expressed enzymes. | nih.gov |
The interaction between nisoldipine and CYP3A4 is a critical determinant of its metabolic rate. Kinetic studies of nisoldipine oxidation in human intestinal microsomes, where CYP3A4 is abundant, have been performed to understand this interaction better. One study determined the kinetic parameters for the formation of two primary metabolites in monkey intestinal microsomes, which are considered a good predictive model for human intestinal metabolism. jst.go.jpresearchgate.net
| Metabolite | Kinetic Parameter | Value |
|---|---|---|
| BAY o 3199 (Dehydrogenated Nisoldipine) | Km (µM) | 1.4 |
| Vmax (nmol/min/mg protein) | 0.29 | |
| BAY r 9425 (Hydroxylated Nisoldipine) | Km (µM) | 3.0 |
| Vmax (nmol/min/mg protein) | 0.14 |
Data sourced from a study on species differences in nisoldipine oxidation, which identified BAY r 9425 as the hydroxylated metabolite. jst.go.jpresearchgate.net
Furthermore, nisoldipine itself can act as an inhibitor of CYP3A4. For instance, it has been shown to inhibit the metabolism of cyclosporine, another CYP3A4 substrate, with an IC50 value of 16.16 ± 0.78 μM in rat liver microsomes. nih.govresearchgate.net This indicates a competitive interaction at the active site of the enzyme.
While the CYP450 system, particularly CYP3A4, is the dominant pathway for the phase I metabolism of nisoldipine, other enzyme systems are involved in subsequent metabolic steps. Phase II reactions, such as glucuronidation, have been identified for nisoldipine metabolites, facilitating their eventual excretion from the body. nih.gov However, for the initial and primary formation of this compound, the role of enzymes outside the CYP superfamily appears to be minimal.
Contribution of First-Pass Metabolism to this compound Levels
Nisoldipine is subject to extensive first-pass metabolism, a phenomenon where a significant portion of the drug is metabolized in the gut wall and liver before it reaches systemic circulation. nih.govfda.gov This process is primarily mediated by CYP3A4 enzymes present in high concentrations in these tissues and is the main reason for nisoldipine's low oral bioavailability, which is approximately 5%. fda.govnih.gov
Stereoselectivity in this compound Formation and its Implications
Nisoldipine is a chiral molecule and is administered as a racemic mixture of two enantiomers, (+)-nisoldipine and (-)-nisoldipine. The metabolic processes involved in the formation of this compound exhibit stereoselectivity, meaning the two enantiomers are metabolized at different rates.
Following oral administration, the plasma concentration of the active (+)-nisoldipine enantiomer is approximately six times higher than that of the inactive (-)-nisoldipine enantiomer. fda.govdrugs.com This disparity is due to the stereoselective nature of the first-pass metabolism, where the (-)-enantiomer is preferentially metabolized over the (+)-enantiomer. conicet.gov.ar The primary pharmacological activity of nisoldipine resides in the S(-)-enantiomer (a more specific descriptor for the active form). nih.gov
The major metabolite, this compound, is also chiral. While it is present in plasma at concentrations similar to the parent compound, it possesses only about 10% of the pharmacological activity. fda.govdrugbank.comnih.govdrugs.com The stereoselectivity of metabolism results in a significant accumulation of the more active (+)-enantiomer in the plasma. researchgate.net
| Compound | Enantiomer | Relative Plasma Concentration | Pharmacological Activity |
| Nisoldipine | (+)-enantiomer | ~6 times higher than (-)-enantiomer fda.govdrugs.com | Active enantiomer fda.govdrugs.com |
| (-)-enantiomer | Lower | Inactive enantiomer fda.govdrugs.com | |
| This compound | - | Approximately equal to parent drug fda.govdrugbank.comnih.govdrugs.comfda.gov | ~10% of parent drug activity fda.govdrugbank.comnih.govdrugs.comfda.gov |
The chirality of nisoldipine significantly influences its metabolic fate. The preferential metabolism of the R-enantiomer by CYP3A4 during the first pass leads to the observed higher plasma concentrations of the more active S-enantiomer. conicet.gov.ar This stereoselective metabolism is a critical determinant of the drug's pharmacokinetic and pharmacodynamic profile. ijpsonline.com
Pharmacokinetic Profile of 4 Hydroxy Nisoldipine
Absorption Characteristics of Nisoldipine (B1678946) Leading to 4-Hydroxy Nisoldipine Formation
This compound is a primary and active metabolite of the parent drug, Nisoldipine. The formation of this metabolite is intrinsically linked to the absorption and extensive first-pass metabolism of Nisoldipine. After oral administration, Nisoldipine is well-absorbed from the gastrointestinal (GI) tract. fda.govdrugs.com However, its absolute bioavailability is low, estimated to be around 5%, due to significant presystemic metabolism. fda.govnih.govtandfonline.com This metabolic process, which converts Nisoldipine into its metabolites, including this compound, is a critical determinant of the parent drug's low systemic availability. fda.govtandfonline.com
The primary biotransformation pathway for Nisoldipine is the hydroxylation of the isobutyl ester, which results in the formation of this compound. fda.govdrugbank.comnih.govpharmacompass.comnih.gov This metabolic conversion is believed to be primarily carried out by Cytochrome P450 enzymes, particularly the CYP3A4 isoenzyme, which is abundant in both the liver and the intestinal wall. fda.govdrugbank.comnih.govnih.govmedicaldialogues.in
The metabolism of Nisoldipine to this compound occurs extensively in the gut wall, a phenomenon that varies along the length of the gastrointestinal tract. fda.govdrugbank.comnih.govijsdr.org Research indicates that this presystemic metabolism is most pronounced in the proximal parts of the intestine and decreases distally. fda.govdrugs.comdrugbank.comnih.govfda.gov Consequently, when Nisoldipine is released in more distal sections of the GI tract, such as the colon, a greater proportion of the drug can be absorbed unmetabolized, leading to increased bioavailability. drugs.comnih.govnih.gov This site-specific metabolic activity highlights the crucial role of the intestinal wall in the initial formation of this compound before the parent drug even reaches the liver for further metabolism. medicaldialogues.innih.gov
Distribution of this compound
The distribution of this compound is understood in the context of its relationship with the parent compound, Nisoldipine.
Following the administration of Nisoldipine, this compound is a major circulating metabolite. Multiple studies have found that it is present in the plasma at concentrations approximately equal to those of the parent compound, Nisoldipine. fda.govdrugbank.comnih.govpharmacompass.comnih.govijsdr.orgfda.gov Despite its significant presence, this hydroxylated derivative is considered to be the only active metabolite, exhibiting about 10% of the pharmacological activity of Nisoldipine. fda.govnih.govnih.govmedicaldialogues.inmims.commedscape.com
Table 1: Relative Plasma Concentrations of this compound
| Compound | Relative Plasma Concentration | Pharmacological Activity |
| This compound | Approximately equal to the parent compound (Nisoldipine) | ~10% of the activity of Nisoldipine fda.govnih.govnih.govmedicaldialogues.in |
| Nisoldipine | Parent Compound | 100% (Reference) |
Specific tissue distribution studies focusing exclusively on this compound are not extensively detailed in the available literature. However, insights can be drawn from studies on the parent compound, Nisoldipine, which has a high volume of distribution, indicating good penetration into tissues. medicaldialogues.innih.gov Nisoldipine is also known to be capable of crossing the blood-brain barrier. nih.govnih.gov
Studies in rats using a related compound, m-nisoldipine (B53548), have provided some information on tissue distribution. After administration, the enantiomers of m-nisoldipine were found in various tissues, suggesting a wide distribution pattern that may be indicative for its metabolites as well. The high lipophilicity of the drug contributes to its significant presence in tissues like the lung and brain. nih.govresearchgate.net
Table 2: Observed Tissue Distribution of m-Nisoldipine in Rats
| Tissue | Finding |
| Small Intestine | High concentrations observed nih.gov |
| Lung | High concentrations observed nih.gov |
| Liver | High concentrations observed nih.gov |
| Spleen | High concentrations observed nih.gov |
| Brain | Able to cross the blood-brain barrier and distribute into brain tissue nih.gov |
Note: Data is based on studies of m-nisoldipine in rats and may not be directly transferable to this compound in humans, but provides an indication of potential distribution.
While specific plasma protein binding data for this compound is not explicitly available, the parent compound, Nisoldipine, is known to be very highly bound to plasma proteins. nih.gov Studies consistently report a plasma protein binding of over 99%. fda.govdrugbank.commedicaldialogues.infda.govmims.commedscape.com This high degree of binding means that less than 1% of the drug is unbound or free in the plasma over a wide concentration range. fda.govfda.gov Metabolites of highly protein-bound drugs often share similar characteristics, but specific binding percentages for this compound require further investigation.
Table 3: Plasma Protein Binding of Parent Compound Nisoldipine
| Compound | Plasma Protein Binding |
| Nisoldipine | >99% drugbank.commedicaldialogues.infda.govnih.govmims.commedscape.com |
| This compound | Data not specified in search results |
Elimination of this compound and its Subsequent Metabolites
The elimination of Nisoldipine and its metabolites, including this compound, occurs almost exclusively through metabolic pathways. nih.gov After extensive metabolism in the gut wall and liver, the resulting metabolites are primarily excreted from the body via the kidneys. medicaldialogues.innih.gov Approximately 60-80% of an orally administered dose of Nisoldipine is recovered in the urine in the form of its various metabolites. fda.govdrugbank.compharmacompass.comnih.govmedicaldialogues.inmims.com Only trace amounts of the unchanged parent drug are found in the urine, underscoring the completeness of its metabolism before excretion. drugbank.compharmacompass.comnih.govijsdr.org The remainder of the dose is eliminated through the feces. medicaldialogues.in
Renal Excretion of Metabolites
The elimination of nisoldipine from the body occurs almost exclusively through metabolic breakdown, with the subsequent renal excretion of these metabolites being the predominant pathway. nih.gov Following oral administration, approximately 60% to 80% of the nisoldipine dose is excreted in the urine in the form of its metabolites. fda.govmims.commedicaldialogues.in While at least five major metabolites have been identified in urine, only trace amounts of the unchanged parent drug are found. fda.govdrugbank.com
The primary metabolic process is the hydroxylation of the isobutyl ester side chain of nisoldipine, which produces the pharmacologically active metabolite, this compound. fda.govdrugbank.com This active metabolite, which possesses about 10% of the therapeutic activity of the parent drug, is found in plasma at concentrations roughly equal to those of nisoldipine itself. drugbank.comfda.gov Other metabolites excreted renally are considered inactive. mims.com
Biliary Excretion and Fecal Elimination
Following the renal excretion of the majority of nisoldipine's metabolites, the remaining portion of the drug dose is eliminated through the feces. mims.commedicaldialogues.in Studies using radiolabeled nisoldipine have shown that a total of 87% of the dose is recovered in the urine and feces combined. fda.govfda.gov Given that 60-80% is accounted for by renal excretion, fecal elimination accounts for the remaining 7-27% of the metabolites. In clinical studies with healthy subjects, fecal analysis serves as a surrogate for measuring direct biliary excretion, which is an invasive procedure. nih.gov
Terminal Elimination Half-Life of this compound
While a specific terminal elimination half-life for the this compound metabolite is not explicitly detailed in major clinical studies, its pharmacokinetic behavior appears to closely mirror that of its parent compound. Studies have demonstrated that the plasma concentration-time profiles of this compound are similar to those of nisoldipine. nih.gov The reported terminal elimination half-life of nisoldipine ranges from approximately 7 to 14 hours. medicaldialogues.infda.govontosight.ai This similarity in plasma profiles suggests that the apparent elimination half-life of this compound falls within a comparable timeframe.
Interspecies Variability in this compound Pharmacokinetics
Significant differences in the excretion pathways of nisoldipine and its metabolites have been observed across various species. While the renal excretion of metabolites is the primary route in humans, the preferred route can differ in animal models. nih.gov
Research has shown that in monkeys, the excretion pattern is similar to humans, with the majority of the dose being excreted renally. In contrast, in species such as rats, dogs, and swine, the biliary and subsequent fecal route is the predominant pathway for the elimination of metabolites. This highlights a notable interspecies variability in the handling of the compound.
Table 1: Interspecies Differences in Nisoldipine Excretion
| Species | Primary Excretion Route |
|---|---|
| Human | Renal |
| Monkey | Renal |
| Rat | Biliary / Fecal |
| Dog | Biliary / Fecal |
| Swine | Biliary / Fecal |
Impact of Physiological and Pathological Conditions on this compound Pharmacokinetics
The pharmacokinetics of both nisoldipine and its active metabolite, this compound, are not significantly affected by the presence of mild to moderate renal impairment. nih.gov A comparative study between hypertensive patients with normal renal function and those with impaired renal function found no significant differences in the plasma profiles of either the parent drug or this compound after single or repeated dosing. nih.gov
Key pharmacokinetic parameters such as the elimination half-life (t1/2), peak plasma levels (Cmax), and total drug exposure (AUC) for this compound remained consistent between the two groups. nih.gov Furthermore, the cumulative urinary excretion rates of the major metabolites were not significantly different, indicating that the clearance of these metabolites is not compromised in patients with mild to moderate renal dysfunction. nih.gov Consequently, dose adjustments are not generally considered necessary for this patient population. nih.govnih.gov
Table 2: Effect of Renal Impairment on Nisoldipine and Active Metabolite Pharmacokinetics
| Pharmacokinetic Parameter | Finding in Patients with Mild to Moderate Renal Impairment (vs. Normal Function) | Reference |
|---|---|---|
| Plasma Profile of this compound | No significant difference | nih.gov |
| Pharmacokinetic Parameters (t1/2, Cmax, AUC) of this compound | No significant difference | nih.gov |
| Cumulative Urinary Excretion of Metabolites | No significant difference | nih.gov |
Hepatic insufficiency, particularly cirrhosis, has a profound impact on the pharmacokinetics of nisoldipine, which in turn affects the profile of this compound. fda.govnih.gov Nisoldipine undergoes extensive first-pass metabolism in the liver, which is the process that forms this compound. nih.govmedicaldialogues.in In patients with liver cirrhosis, this metabolic capacity is significantly reduced.
This impairment leads to a dramatic increase in the systemic exposure of the parent drug. Studies have shown that in cirrhotic patients, the plasma concentrations of nisoldipine can be four to five times higher than those observed in healthy individuals. fda.govnih.gov The elimination half-life of nisoldipine is also significantly prolonged in these patients. tandfonline.com This alteration in the parent drug's metabolism directly affects the formation and subsequent concentration of this compound, with the most notable clinical finding being the substantial increase in the plasma levels of the parent compound, nisoldipine. tandfonline.com
Table 3: Impact of Liver Cirrhosis on Nisoldipine Pharmacokinetics
| Parameter | Change in Patients with Liver Cirrhosis (vs. Healthy Subjects) | Reference |
|---|---|---|
| Nisoldipine Plasma Concentration | 4 to 5 times higher | fda.govnih.gov |
| Nisoldipine Elimination Half-Life | Significantly prolonged | tandfonline.com |
| Nisoldipine Clearance | Lower | tandfonline.com |
| Nisoldipine AUC & Cmax | Higher | tandfonline.com |
Age-Related Pharmacokinetic Changes
Advancing age can lead to significant alterations in the pharmacokinetic profiles of many drugs, and the metabolism of nisoldipine is no exception. Studies have consistently demonstrated that elderly individuals exhibit higher plasma concentrations of nisoldipine compared to their younger counterparts. This is primarily attributed to age-related physiological changes, including potential reductions in hepatic blood flow and liver mass, which can affect drug metabolism.
Research indicates that patients over the age of 65 can have two- to three-fold higher plasma concentrations, including both the maximum plasma concentration (Cmax) and the total drug exposure over time (Area Under the Curve or AUC), of the parent compound, nisoldipine, when compared to younger subjects. nih.govnih.gov One comparative pharmacokinetic study involving nine young and twelve elderly healthy volunteers who received 10 mg of nisoldipine daily for seven days observed that the AUC values were approximately doubled in the elderly group. conicet.gov.arwikipedia.org Another study comparing elderly hypertensive patients with younger healthy volunteers also reported higher Cmax and AUC values in the elderly population, although the time to reach maximum concentration (Tmax) and the half-life remained unchanged. researchgate.net However, it is worth noting that one study investigating young, middle-aged, and elderly subjects found no significant age-dependent differences in the pharmacokinetic parameters of nisoldipine. frontiersin.org
This compound is the principal and only identified active metabolite of nisoldipine. drugbank.com Its plasma concentrations are found to be approximately equal to those of the parent drug. drugbank.comfda.gov Given that the plasma levels of nisoldipine are significantly elevated in the elderly, it is a direct implication that the plasma concentrations of this compound would also be correspondingly higher in this population.
Table 1: Comparison of Nisoldipine Pharmacokinetic Parameters in Young vs. Elderly Subjects
| Pharmacokinetic Parameter | Change in Elderly Subjects | Reference |
| Cmax (Maximum Plasma Concentration) | Increased (2 to 3-fold) | nih.govnih.govresearchgate.net |
| AUC (Area Under the Curve) | Increased (approximately doubled) | nih.govnih.govconicet.gov.arwikipedia.orgresearchgate.net |
| Tmax (Time to Maximum Concentration) | Unchanged | researchgate.net |
| Half-life | Unchanged | researchgate.net |
Genetic Polymorphisms Affecting CYP Activity and Metabolite Levels
The biotransformation of nisoldipine is heavily reliant on the cytochrome P450 enzyme system, with CYP3A4 being the primary isoenzyme responsible for its metabolism. nih.govfrontiersin.org The hydroxylation of nisoldipine to its active metabolite, this compound, is a critical step in its metabolic pathway. drugbank.com Genetic variations, or polymorphisms, in the gene encoding the CYP3A4 enzyme can lead to altered enzyme activity, which in turn can affect the plasma concentrations of both nisoldipine and its metabolite, this compound.
While numerous single nucleotide polymorphisms (SNPs) have been identified in the CYP3A4 gene, not all of them result in clinically significant changes in drug metabolism. wikipedia.org However, certain variants have been shown to have reduced functionality. For instance, alleles such as CYP3A46 and CYP3A417 have been associated with decreased catalytic activity for some drugs. wikipedia.org
A study investigating the impact of various CYP3A4 genetic variants on the metabolism of cyclosporine, another CYP3A4 substrate, demonstrated that different variants possess different metabolic capacities. nih.govfrontiersin.org The study also identified nisoldipine as a potent inhibitor of CYP3A4's metabolic activity. nih.govfrontiersin.org This indicates a strong interaction between nisoldipine and the CYP3A4 enzyme, suggesting that individuals with less active CYP3A4 variants could experience slower metabolism of nisoldipine. This reduced metabolism would likely lead to higher plasma concentrations of the parent drug and potentially altered levels of its metabolite, this compound.
Furthermore, the related isoenzyme CYP3A5, which also exhibits genetic polymorphism, can contribute to the metabolism of drugs that are substrates for CYP3A4. conicet.gov.ar However, the influence of CYP3A5 polymorphism on the pharmacokinetics of some other dihydropyridine (B1217469) calcium channel blockers has been found to be minor. conicet.gov.ar
The significant interindividual variability observed in the plasma concentrations of many drugs metabolized by CYP3A4 underscores the potential clinical relevance of genetic testing for patients undergoing therapy with these medications. conicet.gov.ar
Pharmacological Activity and Mechanism of Action of 4 Hydroxy Nisoldipine
Calcium Channel Antagonist Activity
4-Hydroxy nisoldipine (B1678946) exerts its pharmacological effects primarily through the antagonism of calcium channels. This activity is fundamental to its influence on the cardiovascular system.
Table 1: Comparative Potency of Nisoldipine and 4-Hydroxy Nisoldipine
| Compound | Relative Potency (Calcium Channel Blocking Activity) |
| Nisoldipine | 100% |
| This compound | ~10% |
This table illustrates the approximate relative potency of this compound compared to its parent compound, nisoldipine, based on available data.
Similar to its parent compound, this compound is understood to act on L-type calcium channels. selleckchem.comselleckchem.com Nisoldipine itself is a potent and specific blocker of the L-type Cav1.2 calcium channel, with an IC50 of 10 nM. selleckchem.com The dihydropyridine (B1217469) class of drugs, to which nisoldipine and its metabolite belong, are known to target these channels. drugbank.comdrugbank.comfrontiersin.org L-type calcium channels are crucial in the regulation of vascular smooth muscle tone and cardiac contractility. fda.govfda.gov
The primary action of dihydropyridine calcium channel blockers like nisoldipine, and by extension this compound, is the inhibition of calcium influx into vascular smooth muscle and cardiac muscle cells. fda.govnih.govmims.comfda.gov This leads to vasodilation, particularly in the arterioles, which results in a decrease in peripheral vascular resistance. fda.govfda.gov
Cellular and Molecular Mechanisms of Action
The therapeutic effects of this compound are rooted in its interactions at the cellular and molecular level, specifically with voltage-gated L-type calcium channels.
Dihydropyridines, including nisoldipine and its metabolites, interact with the α1 subunit of the L-type calcium channel. selleckchem.comselleckchem.com This interaction is thought to stabilize the channel in its inactive conformation. nih.govdrugbank.com By binding to the channel, these drugs allosterically modulate its function, making it less likely to open in response to membrane depolarization. researchgate.net This binding is reversible. fda.govfda.gov
The interaction with L-type calcium channels leads to the primary molecular action of this compound: the inhibition of the transmembrane influx of calcium ions. fda.govnih.govmims.comfda.gov The contractile process of vascular smooth muscle is highly dependent on the entry of extracellular calcium through these specific ion channels. fda.govfda.gov By blocking this influx, this compound, along with its parent compound, reduces the intracellular calcium concentration available to the contractile machinery. nih.govdrugbank.com This results in the relaxation of vascular smooth muscle, leading to vasodilation. fda.govfda.gov
Table 2: Summary of Cellular and Molecular Actions
| Mechanism | Description |
| Target | Voltage-gated L-type calcium channels (specifically the α1 subunit) selleckchem.comselleckchem.com |
| Action | Reversible binding and stabilization of the inactive channel conformation nih.govdrugbank.com |
| Effect | Inhibition of the transmembrane influx of calcium ions fda.govnih.govmims.comfda.gov |
| Result | Relaxation of vascular smooth muscle and vasodilation fda.govfda.gov |
This table provides a concise summary of the cellular and molecular mechanisms of action for dihydropyridine calcium channel blockers like this compound.
Modulation of Contractile Processes
Detailed independent research on the direct effects of this compound on contractile processes is limited. However, its activity can be inferred from its parent compound, Nisoldipine. Nisoldipine is a calcium channel antagonist that inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle. fda.gov This action is selective, with a greater potency on vascular smooth muscle than on cardiac muscle. fda.gov The contractile process of vascular smooth muscle is dependent on the movement of extracellular calcium into the muscle cells through specific ion channels; by blocking these channels, Nisoldipine leads to the relaxation and dilation of arterioles. fda.gov
This compound is recognized as the only active metabolite of Nisoldipine and is understood to share the same mechanism of action. fda.govmedicaldialogues.in Its potency, however, is significantly lower, estimated to be approximately 10% of the activity of the parent Nisoldipine. fda.govmedicaldialogues.in Therefore, this compound contributes to the modulation of contractile processes by inhibiting calcium influx, but to a much lesser extent than Nisoldipine. This inhibition relaxes vascular smooth muscle, contributing to vasodilation. In-vitro studies on Nisoldipine have also shown it can inhibit spontaneous contractility of uterine myometrium. plos.org
Hemodynamic Effects of this compound in vivo
The hemodynamic effects of this compound are a direct extension of its pharmacological action as a calcium channel blocker, though attenuated compared to Nisoldipine. The effects of the parent compound, Nisoldipine, are well-documented and provide a basis for understanding the contribution of its metabolite.
Vasodilatory Effects and Impact on Peripheral Vascular Resistance
The principal therapeutic effect of Nisoldipine is a dose-related decrease in peripheral vascular resistance, which is a direct result of its potent vasodilatory action on arterioles. fda.govnih.gov This effect is attributed to the inhibition of calcium influx in vascular smooth muscle cells. drugbank.com Studies in anesthetized cats have demonstrated that Nisoldipine effectively dilates the intestinal vascular bed and reduces total peripheral resistance. nih.gov
Effects on Blood Pressure and Heart Rate
The reduction in peripheral vascular resistance caused by Nisoldipine leads directly to a decrease in blood pressure. nih.govnih.gov Following a single administration of Nisoldipine, this drop in blood pressure can trigger a transient reflex increase in heart rate, which is more pronounced with immediate-release formulations. nih.gov However, with chronic administration, the mean change in heart rate is typically minimal, often less than one beat per minute. fda.gov
Given its reduced potency, this compound contributes to the antihypertensive effect of Nisoldipine but has a proportionally smaller impact on blood pressure. Its role in the reflex tachycardia observed after acute dosing is likely also minor compared to the parent drug. Studies on Nisoldipine show a clear dose-response relationship with blood pressure reduction. fda.gov
Table 1: Placebo-Subtracted Reductions in Supine Blood Pressure with Nisoldipine (SULAR formulation)
| Dose (mg/day) | Systolic Reduction (mm Hg) | Diastolic Reduction (mm Hg) |
|---|---|---|
| 10 | 8 | 3 |
| 20 | 11 | 5 |
| 30 | 11 | 7 |
| 40 | 14 | 7 |
| 60 | 15 | 10 |
Data sourced from clinical trials on the parent drug, Nisoldipine. The contribution of this compound is a fraction of these observed effects. fda.gov
Influence on Stroke Index and Left Ventricular Ejection Fraction
Chronic administration of Nisoldipine has been shown to result in small increases in both stroke index and left ventricular ejection fraction. fda.govfda.gov These improvements in cardiac performance are largely a consequence of the reduction in afterload (peripheral vascular resistance), which allows the heart to pump blood more effectively. In patients with cardiac failure, Nisoldipine has been observed to increase cardiac index, stroke index, and left ventricular ejection fraction in the majority of subjects studied. nih.gov While Nisoldipine can exhibit negative inotropic (contractility-reducing) effects in isolated lab settings, in living organisms, the vasodilating effect dominates at therapeutic doses. nih.gov
As an active metabolite, this compound contributes to these afterload-reducing effects, thereby playing a secondary role in the observed improvements in stroke index and ejection fraction. Its direct negative inotropic effect is expected to be even less significant than that of Nisoldipine due to its lower potency.
Potential Contribution to Therapeutic Efficacy of Nisoldipine
This compound is the major hydroxylated derivative of Nisoldipine and is considered its only active metabolite. fda.govmedicaldialogues.in It is formed through the hydroxylation of the isobutyl ester side chain, a primary pathway in Nisoldipine's metabolism. fda.gov This metabolite circulates in the plasma at concentrations that are approximately equal to the parent compound. fda.gov
Evaluation of Off-Target Pharmacological Activities
The primary pharmacological target of Nisoldipine and, by extension, this compound, is the L-type calcium channel. drugbank.com Research into off-target activities is not extensive. However, some studies have explored other potential effects of the parent compound, Nisoldipine. For instance, one study identified Nisoldipine as having a synergistic effect with the antifungal agent Amphotericin B against Cryptococcus neoformans, suggesting a potential off-target antifungal potentiation. nih.gov It is currently unknown whether this compound shares this property. Other dihydropyridines have been investigated for a range of other biological activities, but specific data on off-target actions of this compound are not available in the reviewed literature. biointerfaceresearch.com
Analytical Methodologies for 4 Hydroxy Nisoldipine Quantification in Biological Matrices
Chromatographic Techniques for Separation and Detection
Chromatographic techniques are fundamental for separating 4-hydroxy nisoldipine (B1678946) from its parent drug and other endogenous components in biological samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nisoldipine and its metabolites. oup.comresearchgate.netnih.govwalshmedicalmedia.com For the separation of these compounds, reversed-phase columns, such as a C18 column, are commonly employed. researchgate.netwalshmedicalmedia.comnih.gov The mobile phase composition is crucial for achieving good separation and typically consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. researchgate.netwalshmedicalmedia.comresearchgate.net For instance, a mobile phase containing methanol, 0.01 M potassium dihydrogen phosphate (B84403) aqueous solution, and 0.1 M hexane (B92381) sulphonic acid sodium salt (25:65:10, v/v) adjusted to pH 4.0 has been successfully used. walshmedicalmedia.com UV detection is often set at a wavelength of 275 nm for optimal sensitivity. researchgate.netwalshmedicalmedia.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantification of 4-hydroxy nisoldipine, especially at the low concentrations typically found in biological samples. nih.govresearchgate.net This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.
A developed LC-MS/MS method for the simultaneous determination of m-nisoldipine (B53548) and its three metabolites in rat plasma utilized a reversed-phase C18 column with an isocratic mobile phase. nih.govresearchgate.net The analysis was performed using multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. nih.govresearchgate.net For this compound (referred to as metabolite M2 in one study), it was found to only be ionized in the positive electrospray ionization (ESI) mode. nih.govresearchgate.net The total analysis time for this method was impressively short, at less than 5 minutes per sample. nih.govresearchgate.net
Sample Preparation Techniques for Biological Samples
Effective sample preparation is essential to remove interfering substances from biological matrices like plasma and ensure the accuracy and reliability of the analytical method.
Common techniques for extracting nisoldipine and its metabolites from plasma include:
Liquid-Liquid Extraction (LLE): This is a frequently used method where the plasma sample is extracted with an organic solvent immiscible with water, such as ethyl acetate (B1210297) or a hexane-ether mixture. oup.comnih.govresearchgate.netingentaconnect.com After extraction, the organic layer containing the analytes is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the chromatographic system. oup.com
Protein Precipitation: This technique involves adding a precipitating agent, like acetonitrile, to the plasma sample to denature and remove proteins. researchgate.net It is a simpler and faster method compared to LLE. researchgate.net
Solid-Phase Extraction (SPE): SPE provides a cleaner extract than LLE or protein precipitation. It involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent.
Validation of Analytical Methods
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. Key validation parameters for the quantification of this compound are outlined below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net | No significant interference at the retention time of the analyte and internal standard. |
| Sensitivity (LOD & LOQ) | The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netwalshmedicalmedia.comresearchgate.net | LOD and LOQ should be sufficient for the intended application, often in the low ng/mL range for pharmacokinetic studies. nih.gov |
| Accuracy | The closeness of the measured value to the true value. researchgate.netresearchgate.net | The mean value should be within ±15% of the nominal value (except at LLOQ, where it can be ±20%). oup.com |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. researchgate.netresearchgate.net | The relative standard deviation (RSD) should not exceed 15% (20% at LLOQ). oup.com |
| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. walshmedicalmedia.comresearchgate.net | The correlation coefficient (r²) should be ≥ 0.99. walshmedicalmedia.com |
A validated LC-MS/MS method for nisoldipine and its metabolites in rat plasma demonstrated good linearity, precision, and accuracy. nih.gov Similarly, HPLC methods for nisoldipine have been validated with satisfactory results for these parameters. researchgate.netwalshmedicalmedia.com For example, one HPLC method for nisoldipine showed a linear range of 5-30 µg/mL with a correlation coefficient (r²) ≥ 0.999 and recovery between 97.2% and 103.1%. walshmedicalmedia.com The LOD and LOQ were reported as 0.4 µg/mL and 1.0 µg/mL, respectively. walshmedicalmedia.com
Applications in Pharmacokinetic and Pharmacodynamic Studies
The validated analytical methods for this compound are crucial for conducting pharmacokinetic (PK) and pharmacodynamic (PD) studies. These studies provide valuable information on the absorption, distribution, metabolism, and excretion (ADME) of nisoldipine and the relationship between drug concentration and its pharmacological effect.
Pharmacokinetic-pharmacodynamic modeling has also been employed to assess the clinical relevance of food-drug interactions with a controlled-release formulation of nisoldipine. nih.gov By simultaneously measuring nisoldipine concentrations and blood pressure, researchers were able to establish a concentration-effect relationship. nih.gov
Bioanalytical Challenges and Solutions in Metabolite Quantification
The quantification of metabolites like this compound in biological matrices presents several challenges.
Analyte Stability: The stability of the analyte during sample collection, processing, and storage is a critical factor that can affect the accuracy of the results. sci-hub.se Instability can lead to either underestimation or overestimation of the analyte concentration. sci-hub.se
Matrix Effects: Endogenous components in the biological matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. This can significantly impact the accuracy and precision of LC-MS/MS methods.
Low Concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods for their quantification.
Lack of Reference Standards: Obtaining pure reference standards for metabolites can be challenging and expensive, which is essential for method development and validation.
To address these challenges, several strategies are employed:
Use of an Internal Standard (IS): An IS is a compound with similar physicochemical properties to the analyte that is added to the sample at a known concentration. It helps to correct for variations in sample preparation and instrument response. Nitrendipine is an example of an internal standard used in the analysis of nisoldipine and its metabolites. nih.gov
Careful Method Validation: Thorough validation of the analytical method, including assessments of stability and matrix effects, is crucial to ensure reliable results.
Advanced Instrumentation: The use of highly sensitive and selective instruments, such as triple quadrupole mass spectrometers, is essential for quantifying low levels of metabolites.
Specialized Injection Protocols: To prevent sample carryover and contamination, especially in high-throughput analysis, specific injection protocols may be developed. nih.gov
By employing robust analytical methodologies and addressing the associated bioanalytical challenges, researchers can accurately quantify this compound in biological matrices, providing crucial data for understanding the complete pharmacokinetic and pharmacodynamic profile of nisoldipine.
Drug Interactions and Metabolic Modulations Involving 4 Hydroxy Nisoldipine
Impact of Cytochrome P450 Inducers on 4-Hydroxy Nisoldipine (B1678946) Levels
Potent inducers of CYP3A4 can drastically lower the plasma concentrations of nisoldipine. drugs.com
Phenytoin (B1677684): Co-administration of the anticonvulsant phenytoin with nisoldipine has been shown to lower nisoldipine plasma concentrations to undetectable levels. fda.govnih.govconnectrx.com In a study involving patients with epilepsy on chronic phenytoin therapy, the mean area under the concentration-time curve (AUC) for nisoldipine was approximately 90% lower compared to healthy control subjects. drugs.comnih.gov This profound increase in first-pass metabolism suggests a significantly reduced formation of 4-Hydroxy Nisoldipine. nih.gov The interaction is considered clinically significant to the extent that concurrent use is often contraindicated. nih.govconnectrx.com
Rifamycins: Rifamycins, such as rifampin, are powerful inducers of CYP3A4 and are known to increase the hepatic metabolism of calcium channel blockers. connectrx.commedscape.comdrugbank.comdoctorabad.com Concurrent use of rifampin with nisoldipine can lead to a decreased therapeutic effect due to the accelerated metabolism of nisoldipine. nih.govnih.govnih.govdrugs.com This implies a corresponding alteration in the production of this compound.
| CYP450 Inducer | Effect on Nisoldipine Plasma Levels | Implied Effect on this compound Formation | References |
|---|---|---|---|
| Phenytoin | Plasma concentrations lowered to undetectable levels; AUC reduced by ~90%. | Significantly reduced formation. | fda.govdrugs.comnih.govconnectrx.com |
| Rifamycins (e.g., Rifampin) | Significantly decreased plasma concentrations. | Significantly reduced formation. | nih.govnih.govnih.govmedscape.comdrugbank.comdrugs.com |
Impact of Cytochrome P450 Inhibitors on this compound Levels
Inhibitors of CYP3A4 interfere with the metabolism of nisoldipine, leading to a significant increase in its plasma concentrations. fda.govaafp.orgscbdd.com This inhibition of the primary metabolic pathway directly impacts the formation rate of this compound.
Several substances are known to inhibit the CYP3A4-mediated metabolism of nisoldipine.
Cimetidine (B194882): The H2-receptor antagonist cimetidine has been shown to inhibit the metabolism of nisoldipine. nih.govmedscape.com While one study noted an increase in the systemic availability of nisoldipine, it did not find a significant influence on hemodynamic parameters in the subjects tested. nih.gov The interaction may also be related to an increase in gastric pH. medscape.commedscape.com
Itraconazole (B105839): As a potent inhibitor of CYP3A4, the antifungal agent itraconazole can dramatically increase the plasma concentrations of nisoldipine. nih.govscbdd.comdrugbank.com The proposed mechanism is the inhibition of both first-pass metabolism and hepatic clearance of nisoldipine. scbdd.com This interaction is considered so significant that concomitant use is contraindicated. connectrx.comscbdd.comjanssenlabels.comfda.gov
Grapefruit Juice: Components within grapefruit juice are well-documented inhibitors of intestinal CYP3A4. aafp.orgdrugs.comnih.govwellrx.com Concomitant ingestion with nisoldipine can result in a substantial increase in the maximum concentration (Cmax) and AUC of nisoldipine, with one study reporting a mean Cmax increase of about 3-fold and an AUC increase of almost 2-fold. fda.govnih.govoup.com The effect is time-dependent and can last for at least three days after ingestion. nih.gov This interaction leads to greater interindividual variability in drug levels. nih.gov
| CYP450 Inhibitor | Effect on Nisoldipine Plasma Levels | Implied Effect on this compound Formation | References |
|---|---|---|---|
| Cimetidine | Increased systemic availability. | Reduced rate of formation. | medscape.comnih.govmedscape.com |
| Itraconazole | Significantly increased plasma concentrations. | Significantly reduced rate of formation. | nih.govconnectrx.comscbdd.comdrugbank.comjanssenlabels.comfda.gov |
| Grapefruit Juice | Cmax increased ~3-fold, AUC increased ~2-fold. | Reduced rate of formation, particularly via intestinal metabolism. | fda.govdrugs.comnih.govoup.comnih.gov |
Drug-Drug Interactions Affecting this compound Formation
The formation of this compound is a direct consequence of the CYP3A4 and to a lesser extent, CYP2C19-mediated metabolism of nisoldipine. nih.gov Therefore, any drug-drug interaction that influences these enzymatic pathways will inherently affect the production of this metabolite.
Competition for CYP3A4: When nisoldipine is co-administered with other drugs that are also substrates for CYP3A4, there can be competitive inhibition of metabolism. scbdd.com This competition can reduce the metabolic clearance of both drugs, potentially leading to increased plasma concentrations. The extent of this interaction depends on the relative affinity of each compound for the enzyme.
Combined Inducer/Inhibitor Effects: The net effect on this compound formation can be complex if a patient is taking multiple medications that both induce and inhibit CYP450 enzymes. For instance, a moderate inducer and a potent inhibitor taken concurrently could result in an unpredictable metabolic profile for nisoldipine.
Interactions with Other Dihydropyridine (B1217469) Calcium Channel Blockers
Nisoldipine belongs to the dihydropyridine class of calcium channel blockers, many of which share the same metabolic pathway. frontiersin.org Dihydropyridines such as nifedipine, felodipine, nimodipine, and nicardipine (B1678738) are also substrates for the CYP3A4 enzyme. frontiersin.orgpharmacytimes.comresearchgate.net
When nisoldipine is co-administered with other dihydropyridine calcium channel blockers, they can act as competitive inhibitors for the metabolic sites on the CYP3A4 enzyme. frontiersin.orgresearchgate.net This competition can lead to a decrease in the metabolic rate of one or both drugs, potentially increasing their plasma concentrations and altering the formation of their respective metabolites.
A study screening for drugs that inhibit the metabolism of ivacaftor (B1684365), a CYP3A4 substrate, found that several dihydropyridine calcium channel blockers showed significant inhibitory effects. frontiersin.org The results indicated strong inhibition from nicardipine, nisoldipine, nimodipine, felodipine, lacidipine, and nifedipine. frontiersin.org This suggests a high potential for drug-drug interactions when these agents are used concurrently. frontiersin.org For instance, nisoldipine itself has been shown to inhibit the metabolism of ivacaftor through a mixed inhibitory mechanism in human liver microsomes. pharmgkb.org This intrinsic inhibitory potential underscores the likelihood of interactions with other drugs metabolized by the same pathway, including its class counterparts. The structural similarities and shared metabolic fate among dihydropyridine calcium channel blockers mean that their concurrent use could lead to altered pharmacokinetic profiles, affecting both parent drug and active metabolite levels. frontiersin.org
Interactions with Other Drug Classes Affecting CYP Activity
The plasma concentration of nisoldipine, and therefore the subsequent concentration of its metabolite this compound, is highly susceptible to interactions with drugs that inhibit or induce the CYP3A4 enzyme system. drugs.comwikipedia.org
CYP3A4 Inhibitors
Common CYP3A4 inhibitors include:
Azole Antifungals: Agents like ketoconazole (B1673606) and itraconazole are strong inhibitors. wikipedia.orgmedscape.com Co-administration with ketoconazole can increase the amount of nisoldipine in the body more than 20-fold. wikipedia.org
Macrolide Antibiotics: Clarithromycin and erythromycin (B1671065) are known CYP3A4 inhibitors that can increase the plasma concentration of nisoldipine. pharmacytimes.compdr.net
Protease Inhibitors: Drugs such as ritonavir (B1064) can potently inhibit CYP3A4, leading to elevated levels of co-administered substrates like nisoldipine. frontiersin.org
Other Drugs: Cimetidine has been shown to cause a small increase in nisoldipine concentrations, necessitating a potential dosage adjustment. nih.gov
Grapefruit Juice: This is a well-known inhibitor of intestinal CYP3A4. fda.govwikipedia.org Consumption of grapefruit juice with nisoldipine can lead to a mean increase in Cmax of about 3-fold and an AUC increase of almost 2-fold. fda.gov
CYP3A4 Inducers
Conversely, inducers of the CYP3A4 enzyme can drastically decrease the plasma concentration of nisoldipine, potentially leading to a loss of therapeutic efficacy. nih.gov By accelerating the metabolism of nisoldipine, these agents increase the rate of its conversion to this compound and other metabolites, leading to lower bioavailability of the parent drug. researchgate.net
Common CYP3A4 inducers include:
Anticonvulsants: Phenytoin, carbamazepine, and phenobarbital (B1680315) are potent inducers of CYP3A4. researchgate.netnih.gov Co-administration of phenytoin with nisoldipine has been shown to lower nisoldipine plasma concentrations to undetectable levels. fda.gov
Rifamycins: Rifampicin is a strong inducer that can significantly reduce the bioavailability and effectiveness of nisoldipine. researchgate.netnih.gov
The following table summarizes the interactions between nisoldipine and various drug classes that affect CYP3A4 activity.
| Interacting Drug/Class | Effect on CYP3A4 | Impact on Nisoldipine Metabolism | Reference(s) |
| Inhibitors | |||
| Azole Antifungals (e.g., Ketoconazole, Itraconazole) | Strong Inhibition | Significantly increases plasma concentration of nisoldipine. | wikipedia.orgmedscape.com |
| Macrolide Antibiotics (e.g., Clarithromycin) | Inhibition | Increases plasma concentration of nisoldipine. | pdr.net |
| Cimetidine | Inhibition | Small increase in nisoldipine plasma concentration. | nih.gov |
| Grapefruit Juice | Inhibition (Intestinal) | Significantly increases bioavailability and peak plasma concentration of nisoldipine. | fda.govwikipedia.org |
| Inducers | |||
| Anticonvulsants (e.g., Phenytoin, Carbamazepine) | Strong Induction | Markedly decreases plasma concentration of nisoldipine, potentially to undetectable levels. | fda.govresearchgate.netnih.gov |
| Rifamycins (e.g., Rifampicin) | Strong Induction | Reduces bioavailability and efficacy of nisoldipine. | researchgate.netnih.gov |
Preclinical and Clinical Research Findings on 4 Hydroxy Nisoldipine
In Vitro Studies on Metabolic Formation and Activity
In vitro research has been fundamental in elucidating the biotransformation of Nisoldipine (B1678946) and the role of its hydroxylated metabolite.
The metabolic fate of Nisoldipine has been extensively studied using microsomal preparations from various tissues and species. The primary biotransformation pathway for Nisoldipine is the hydroxylation of its isobutyl ester side chain, which results in the formation of 4-Hydroxy Nisoldipine. drugbank.comfda.govnih.gov
Studies using human liver microsomes have identified cytochrome P450 (CYP) enzymes as the main catalysts for this reaction. drugbank.comfda.gov Specifically, the CYP3A4 isoenzyme is recognized as playing a major role in the metabolism of Nisoldipine and other dihydropyridines. nih.govmedicaldialogues.innih.govfrontiersin.org Research on m-Nisoldipine (B53548), a related compound, in human liver microsomes further implicated CYP3A4 and CYP2C19 in its metabolism, with major pathways including hydroxylation and dehydrogenation. nih.gov
Investigations into the metabolic activity in the small intestine have also been conducted. Using human intestinal microsomes, researchers demonstrated that the formation of Nisoldipine's oxidative metabolites was significantly inhibited by troleandomycin (B1681591), a known CYP3A4 inhibitor, and by an antiserum against CYP3A4. jst.go.jp This confirms the significant role of intestinal CYP3A4 in the first-pass metabolism of Nisoldipine before it even reaches the liver.
Table 1: Key Findings from Microsomal Studies Create an interactive table that allows users to sort and filter the data.
| Study Focus | Enzyme System | Key Finding | Reference |
|---|---|---|---|
| Primary Metabolic Pathway | Cytochrome P450 | Hydroxylation of the isobutyl ester is the major biotransformation route. | drugbank.comfda.gov |
| Specific Isoenzyme (Liver) | CYP3A4, CYP2C19 | CYP3A4 and CYP2C19 play major roles in the metabolism of Nisoldipine-related compounds. | nih.govfrontiersin.org |
| Intestinal Metabolism | Intestinal CYP3A4 | Formation of metabolites is inhibited by CYP3A4-specific inhibitors, indicating significant intestinal first-pass metabolism. | jst.go.jp |
In Vivo Studies in Animal Models
Animal models have been crucial for understanding the pharmacokinetics and species-specific metabolic differences of Nisoldipine and its derivatives.
In vivo studies in various animal species, including rats, dogs, and monkeys, have shown that Nisoldipine is extensively metabolized following administration. nih.gov Eighteen different biotransformation products have been identified, with this compound being one of the key metabolites resulting from the hydroxylation of the isobutyl moiety. nih.gov
In anesthetized animals, the vasodilating effect of Nisoldipine occurs at doses lower than those that impact cardiac contractility, highlighting its selectivity for vascular smooth muscle. fda.govfda.govfda.gov Although this compound is pharmacologically active, its lower potency means it is not expected to contribute significantly to the primary antihypertensive effects observed in these models. nih.gov Studies in rats showed that co-administration of Nisoldipine can inhibit the metabolism of other drugs, such as ivacaftor (B1684365), by decreasing their clearance and increasing their systemic exposure, a finding attributed to competitive inhibition of CYP3A4 enzymes. frontiersin.org
Significant species differences exist in the metabolism of Nisoldipine. A comprehensive study compared its biotransformation in rats, dogs, monkeys, and humans, revealing distinct patterns of metabolite excretion. nih.gov The recovery of radioactivity from orally administered [14C] Nisoldipine in urine was approximately 32% in rats, 23% in dogs, 73% in monkeys, and 74% in humans. nih.gov
Further research comparing Nisoldipine oxidation in liver and small intestinal microsomes across species found marked differences in metabolic activity. jst.go.jp The rank order for nisoldipine oxidation activity was found to differ between the two tissues:
Liver Microsomes: Rats > Monkeys = Guinea Pigs > Humans > Dogs jst.go.jp
Small Intestinal Microsomes: Humans = Monkeys > Dogs > Rats > Guinea Pigs jst.go.jp
These findings highlight that monkeys may serve as a good predictive model for human intestinal metabolism involving CYP3A4 substrates, while rats show much higher hepatic metabolism compared to humans. jst.go.jp
Table 2: Comparative Nisoldipine Oxidation Activity Across Species Create an interactive table that allows users to sort the data by tissue or species.
| Species | Relative Activity in Liver Microsomes | Relative Activity in Small Intestinal Microsomes |
|---|---|---|
| Human | > Dog | = Monkey > Dog > Rat > Guinea Pig |
| Monkey | = Guinea Pig > Human > Dog | = Human > Dog > Rat > Guinea Pig |
| Dog | < All other tested species | < Human, Monkey |
| Rat | Highest activity | < Human, Monkey, Dog |
| Guinea Pig | = Monkey > Human > Dog | < All other tested species |
Data derived from reference jst.go.jp
Clinical Studies in Human Subjects
In human clinical studies, Nisoldipine is subject to extensive first-pass metabolism in both the gut wall and the liver. drugbank.commedicaldialogues.in This results in a low absolute bioavailability of approximately 5%. fda.govnih.govfda.gov
Elderly patients have been observed to have 2 to 3-fold higher plasma concentrations of Nisoldipine compared to younger subjects, a factor considered in clinical use. nih.gov
Contribution to Nisoldipine's Overall Therapeutic Effect
Nisoldipine is extensively metabolized in the body, with its major biotransformation pathway being the hydroxylation of the isobutyl ester. fda.govnih.govdrugs.com This process results in the formation of a hydroxylated derivative of the side chain, identified as this compound. fda.govdrugbank.commedicaldialogues.in This compound is considered the only active metabolite of nisoldipine. fda.govnih.govdrugs.comdrugbank.com
Concentration-Effect Relationships
Studies have been conducted to model the relationship between plasma concentrations of the parent drug, nisoldipine, and its pharmacodynamic effects, particularly the reduction of blood pressure. The relationship between nisoldipine plasma concentrations and the percentage reduction in both diastolic blood pressure (DBP) and systolic blood pressure (SBP) has been characterized using a maximum effect (Emax) model. nih.gov
In one study involving hypertensive patients, the mean maximum reduction (Emax) in blood pressure was significant, while the plasma concentration required to achieve 50% of the maximum effect (EC50) showed considerable interindividual variability. nih.gov For instance, mean Cmax values of 4.5 and 7.5 µg/L were observed after administration of certain formulations. nih.gov Based on the established concentration-effect model, a plasma concentration of 7.5 µg/L is projected to achieve approximately 77% of the Emax for diastolic blood pressure and 88% of the Emax for systolic blood pressure. nih.gov
While detailed pharmacokinetic and pharmacodynamic models exist for nisoldipine, specific studies isolating the concentration-effect relationship of this compound are not as prevalent in the literature. Given that its plasma concentration is similar to the parent drug but its activity is only about 10%, its direct contribution to the peak pharmacodynamic effect is considered less substantial than that of nisoldipine. fda.govdrugbank.com
Below is a table summarizing the modeled concentration-effect parameters for the parent compound, Nisoldipine.
| Parameter | Diastolic Blood Pressure (DBP) | Systolic Blood Pressure (SBP) |
| Mean Maximum Effect (Emax) | ~36.4% - 37.7% reduction | ~27.9% - 29.2% reduction |
| Mean EC50 | 0.99 - 2.62 µg/L | 0.99 - 2.62 µg/L |
| Data sourced from a study on a nisoldipine controlled-release dosage form. |
Table 1: Nisoldipine Concentration-Effect Model Parameters. nih.gov
Studies in Special Populations (e.g., Elderly, Patients with Organ Impairment)
The pharmacokinetics of nisoldipine, and by extension its metabolite this compound, have been evaluated in specific populations to understand the influence of age and organ function on drug exposure.
Elderly Studies comparing the pharmacokinetics of nisoldipine in elderly and young healthy volunteers have found that elderly patients exhibit significantly higher plasma concentrations of the drug. fda.govdrugs.comnih.gov Specifically, the peak plasma concentration (Cmax) and the total drug exposure over time (AUC) are approximately two to three times higher in elderly subjects compared to their younger counterparts. fda.govdrugs.comfda.govfda.gov Despite these higher plasma concentrations, there was no evidence of significant drug accumulation with repeated dosing in either age group. nih.gov
Patients with Organ Impairment
Hepatic Impairment: Nisoldipine is extensively metabolized by the liver. fda.govnih.gov In patients with liver cirrhosis, the pharmacokinetics of nisoldipine are majorly altered. nih.govtandfonline.com Studies have shown that after administration of nisoldipine, patients with cirrhosis had plasma concentrations of the parent compound that were four to five times higher than those observed in healthy young subjects. fda.govdrugs.comfda.gov This is attributed to reduced clearance of the drug. nih.govtandfonline.com
Renal Impairment: Renal elimination is not a significant pathway for the parent drug, nisoldipine. fda.govdrugs.com Consequently, studies in patients with varying degrees of renal impairment have demonstrated that renal dysfunction does not significantly affect the pharmacokinetics of nisoldipine. drugs.comfda.govnih.govnih.gov No significant differences in AUC, Cmax, or plasma protein binding were observed between patients with normal renal function, those with severe renal failure (creatinine clearance of 12 ml/min), and patients on maintenance hemodialysis. nih.gov Furthermore, hemodialysis did not significantly affect nisoldipine's pharmacokinetic parameters. nih.gov Therefore, dosage adjustments are not considered necessary for patients with mild to moderate renal impairment. fda.govdrugs.comfda.gov
The following table summarizes the pharmacokinetic changes of the parent drug, Nisoldipine, in these populations, which directly impacts the exposure to its metabolite, this compound.
| Population | Change in Nisoldipine Cmax | Change in Nisoldipine AUC |
| Elderly | 2-3 fold increase | 2-3 fold increase |
| Hepatic Impairment (Cirrhosis) | 4-5 fold increase | 4-5 fold increase |
| Renal Impairment | No significant difference | No significant difference |
Table 2: Summary of Nisoldipine Pharmacokinetic Changes in Special Populations. fda.govdrugs.comnih.govfda.govnih.govnih.gov
Synthetic and Chemoenzymatic Approaches to 4 Hydroxy Nisoldipine
Chemical Synthesis Pathways for 4-Hydroxy Nisoldipine (B1678946)
The chemical synthesis of 4-Hydroxy Nisoldipine, a metabolite of Nisoldipine, is not as extensively documented as the parent drug. However, its structure lends itself to synthesis through modifications of the classical Hantzsch dihydropyridine (B1217469) synthesis. The primary biotransformation of Nisoldipine in the body is the hydroxylation of the isobutyl ester side chain to form this compound. nih.gov This provides a logical basis for its synthetic strategy.
A plausible synthetic route involves a multi-component condensation reaction, analogous to the synthesis of Nisoldipine itself. The key adaptation would be the use of a precursor for the side chain that already contains the requisite hydroxyl group.
Key Steps in a Potential Hantzsch-type Synthesis:
Preparation of the Hydroxylated β-Ketoester: The synthesis would begin with the preparation of 2-hydroxy-2-methylpropyl acetoacetate (B1235776). This can be achieved by the transesterification of ethyl acetoacetate or methyl acetoacetate with 1,2-propanediol, 2-methyl-.
Condensation Reaction: The core 1,4-dihydropyridine (B1200194) ring is then constructed via the condensation of three key components:
2-Nitrobenzaldehyde (B1664092)
Methyl acetoacetate
The newly synthesized 2-hydroxy-2-methylpropyl acetoacetate in the presence of an ammonia (B1221849) source, such as ammonium (B1175870) hydroxide.
This reaction brings together the aldehyde, the two different β-ketoesters, and ammonia to form the heterocyclic ring structure of this compound in a single step.
An alternative approach involves the direct, selective hydroxylation of the Nisoldipine molecule at the tertiary carbon of the isobutyl group. This method can be challenging due to the potential for multiple reactive sites on the Nisoldipine molecule, which could lead to a mixture of products and lower yields. This pathway often requires sophisticated catalysts, such as biomimetic cytochrome P450 systems, to achieve the desired regioselectivity.
Table 1: Comparison of Potential Synthesis Routes
| Synthesis Approach | Key Reagents | Advantages | Challenges |
|---|---|---|---|
| Modified Hantzsch Synthesis | 2-Nitrobenzaldehyde, Methyl acetoacetate, 2-hydroxy-2-methylpropyl acetoacetate, Ammonia | Convergent, builds the molecule directly, potentially higher yield. | Requires synthesis of a specialized β-ketoester precursor. |
| Direct Hydroxylation | Nisoldipine, Oxidizing agent (e.g., m-CPBA), Biomimetic catalyst | Fewer steps from the parent drug. | Low regioselectivity, potential for over-oxidation, complex product mixture. |
Chemoenzymatic Synthesis and Stereoselective Production
Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the high selectivity and efficiency of biocatalysts. For this compound, which possesses a chiral center at the C4 position of the dihydropyridine ring and a hydroxyl group amenable to enzymatic reactions, this approach is particularly valuable for producing specific stereoisomers.
The metabolism of Nisoldipine is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4, which stereoselectively hydroxylates the parent compound. nih.govnih.govfrontiersin.org This natural process can be harnessed for synthetic purposes. A whole-cell biotransformation system using microorganisms engineered to express human CYP3A4 could convert Nisoldipine directly into enantiomerically enriched this compound.
Another prominent chemoenzymatic strategy involves kinetic resolution. This process can be applied as follows:
Chemical Synthesis: Racemic this compound is first synthesized using a conventional chemical method as described in the previous section.
Enzymatic Resolution: A lipase (B570770), such as Candida antarctica lipase B (CALB), is used to selectively acylate one of the enantiomers of the racemic alcohol. mdpi.com For example, using an acyl donor like vinyl acetate (B1210297), the enzyme might preferentially convert the (R)-enantiomer of this compound to its corresponding acetate ester, leaving the (S)-enantiomer unreacted.
Separation: The resulting mixture of the acylated ester and the unreacted alcohol enantiomer can then be easily separated using standard chromatographic techniques.
Hydrolysis: The separated ester can be hydrolyzed chemically or enzymatically to yield the pure (R)-enantiomer of this compound.
This method allows for the production of both enantiomers in high enantiomeric purity, which is crucial for pharmacological studies and for developing single-enantiomer drugs. nih.gov
Table 2: Chemoenzymatic Strategies for Stereoselective Production
| Strategy | Biocatalyst | Substrate | Product | Key Advantage |
|---|---|---|---|---|
| Biotransformation | Recombinant P450 CYP3A4 | Nisoldipine | Enantiopure this compound | Direct conversion with high stereoselectivity. |
| Kinetic Resolution | Lipase (e.g., CALB) | Racemic this compound | (R)-4-Hydroxy Nisoldipine Acetate + (S)-4-Hydroxy Nisoldipine | Access to both enantiomers in high purity. |
Deuterated Analogues for Research (e.g., this compound-d6)
Isotopically labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. Deuterated analogues, such as this compound-d6, serve as ideal internal standards for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) due to their similar chemical properties but distinct mass. pharmaffiliates.com
The synthesis of this compound-d6 typically involves incorporating deuterium (B1214612) atoms at a chemically stable position. For a d6 analogue, the most common location is on the two methyl groups of the 2-hydroxy-2-methylpropyl side chain. pharmaffiliates.com
The synthesis would mirror the modified Hantzsch pathway, with the key difference being the use of a deuterated building block.
Synthetic Steps for this compound-d6:
Preparation of Deuterated Precursor: The synthesis starts with deuterated acetone (B3395972) (acetone-d6). This is reacted with a suitable nucleophile to generate 2-propanol-d6, 2-methyl-.
Formation of the β-Ketoester: The deuterated alcohol is then used to prepare the required β-ketoester, 2-hydroxy-2-methylpropyl-d6 acetoacetate.
Hantzsch Condensation: The final condensation reaction is performed with 2-nitrobenzaldehyde, methyl acetoacetate, and the deuterated β-ketoester to yield this compound-d6.
The availability of such labeled compounds is crucial for accurately measuring the concentration of the active metabolite in biological matrices, providing essential data for understanding the drug's behavior in the body. glpbio.com
Table 3: Properties of this compound-d6
| Property | Value |
|---|---|
| CAS Number | 1189945-12-7 pharmaffiliates.com |
| Molecular Formula | C₂₀H₁₈D₆N₂O₇ pharmaffiliates.com |
| Molecular Weight | 410.45 g/mol pharmaffiliates.com |
| Primary Application | Internal standard for mass spectrometry pharmaffiliates.com |
Impurity Profiling and Control in Pharmaceutical Synthesis
Impurity profiling is a cornerstone of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. lgcstandards.com In the synthesis of Nisoldipine and its metabolites like this compound, impurities can originate from starting materials, intermediates, side reactions, or degradation. researchgate.net
This compound itself is considered a principal metabolite of Nisoldipine, but it can also be an impurity in the bulk drug substance if the synthesis or storage conditions are not properly controlled.
Common Impurities in Nisoldipine Synthesis:
Starting Materials and Intermediates: Unreacted 2-nitrobenzaldehyde or β-ketoesters.
Oxidation Product (Dehydro Nisoldipine): The most common process-related impurity is the corresponding pyridine (B92270) analogue, formed by the oxidation of the dihydropyridine ring. synzeal.com This can occur during synthesis or upon exposure to light and air. researchgate.net
Nitroso Analogue: Under certain light conditions, Nisoldipine can degrade to form the nitrosophenylpyridine analogue. researchgate.net
Isomeric Impurities: Use of incorrect starting materials or side reactions can lead to the formation of structural isomers. synzeal.com
Control Strategies:
Process Optimization: Reaction conditions (e.g., temperature, solvent, reaction time) are carefully controlled to minimize the formation of side products. Synthesis and purification steps are often conducted with protection from light to prevent photodegradation. lgcstandards.comresearchgate.net
Raw Material Control: Stringent specifications are set for all starting materials and reagents to ensure their purity and prevent the introduction of impurities at the outset.
Analytical Method Development: Robust analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), are developed and validated to separate, identify, and quantify all potential impurities. researchgate.netresearchgate.net These methods are essential for routine quality control of both the drug substance and the final dosage form.
Specification Setting: Based on toxicological data and regulatory guidelines (such as those from the International Council for Harmonisation - ICH), strict limits are established for known, unknown, and total impurities.
A thorough understanding of the potential impurities and their formation pathways is critical for developing a robust manufacturing process that consistently produces high-purity this compound for research and pharmaceutical applications. lgcstandards.com
Toxicological Considerations of 4 Hydroxy Nisoldipine
Metabolite-Specific Toxicity Studies
The primary biotransformation pathway of nisoldipine (B1678946) is the hydroxylation of its isobutyl ester, leading to the formation of 4-Hydroxy Nisoldipine. drugbank.comnih.gov While five major urinary metabolites of nisoldipine have been identified, this compound is highlighted as the only one that appears to be pharmacologically active. drugbank.comnih.govfda.gov
Comparison of Toxicity Profile with Parent Compound (Nisoldipine)
A direct comparative toxicity study between this compound and nisoldipine is not readily found in the available literature. However, some inferences can be drawn from the known pharmacological activity. It is consistently reported that this compound possesses about 10% of the pharmacological activity of the parent compound, nisoldipine. drugbank.comnih.gov
Given that the toxic effects of many dihydropyridine (B1217469) calcium channel blockers are often extensions of their pharmacological actions, it could be hypothesized that the toxicity profile of this compound is qualitatively similar but quantitatively less potent than that of nisoldipine. The toxicological findings for nisoldipine are therefore relevant for understanding the potential, albeit likely attenuated, risks associated with its active metabolite.
Toxicological Data for Nisoldipine (Parent Compound):
| Parameter | Finding |
| Acute Toxicity | Large doses may lead to nausea, weakness, dizziness, drowsiness, confusion, and slurred speech. scbt.com |
| Fetotoxicity | Fetotoxic but not teratogenic in rats and rabbits at maternally toxic doses. fda.govscbt.comfda.gov |
| Carcinogenicity | No evidence of tumorigenic effect in rats and female mice. nih.gov An increased frequency of stomach papilloma was seen in male mice at high doses but was within the historical range. nih.gov |
| Genotoxicity | Negative in a battery of genotoxicity assays, including the Ames test and in vivo mouse micronucleus test. fda.govscbt.comnih.govfda.gov |
It is important to note that these data pertain to nisoldipine, and while they provide a basis for understanding potential toxicities, they are not a direct measure of the toxicity of this compound.
Impact on Cellular Viability and Organ Function
Specific studies on the impact of this compound on cellular viability and organ function are not detailed in the available research. The toxicological focus remains on the parent compound, nisoldipine. For nisoldipine, like other dihydropyridine calcium channel blockers, high doses can lead to significant vasodilation, which can impact organ function due to hypotension. nih.gov In vitro, nisoldipine has been shown to have negative inotropic effects, but this is less pronounced in intact animals where the vasodilating effect is primary. fda.govnih.govnih.gov
In patients with liver cirrhosis, the plasma concentrations of nisoldipine can be four to five times higher than in healthy individuals, indicating that the liver is a primary site of metabolism. fda.govfda.gov This implies a significant role for the liver in the formation of this compound. While this highlights the liver's involvement in metabolizing the parent drug, specific data on the direct impact of this compound on liver cells or other organ systems is lacking.
Genotoxicity and Carcinogenicity Assessments (if applicable)
There are no specific genotoxicity or carcinogenicity assessments for this compound reported in the reviewed literature. The standard battery of tests for regulatory approval is typically conducted on the parent drug.
Nisoldipine has been tested for genotoxicity and was found to be negative in several assays, including:
Ames test fda.govscbt.comnih.govfda.gov
CHO/HGRPT assay for mutagenicity fda.govscbt.comnih.govfda.gov
In vivo mouse micronucleus test fda.govscbt.comnih.govfda.gov
In vitro CHO cell test for clastogenicity fda.govscbt.comnih.govfda.gov
In terms of carcinogenicity, dietary administration of nisoldipine to rats and female mice did not show any evidence of a tumorigenic effect. nih.gov In male mice receiving high doses, an increased frequency of stomach papilloma was observed, but this was within the historical range for this finding. nih.gov
Given that this compound is a metabolite of a non-genotoxic parent compound, it is often inferred that the metabolite is also not genotoxic, unless there is a specific structural alert within the metabolite that would suggest otherwise. Without dedicated studies, this remains an assumption based on the profile of the parent compound.
Future Directions in 4 Hydroxy Nisoldipine Research
Advanced Analytical Techniques for Comprehensive Metabolite Profiling
The accurate and sensitive measurement of drug metabolites is fundamental to understanding their contribution to pharmacology and safety. Early methods for analyzing dihydropyridines relied on techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV or fluorescence detection. frontiersin.orgfrontiersin.orgoup.com While foundational, these methods often lacked the sensitivity and specificity required for complex biological matrices and high-throughput analysis.
Future research will increasingly depend on more sophisticated analytical platforms. The widespread adoption of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has already revolutionized bioanalysis by offering superior sensitivity and selectivity. frontiersin.orgnih.gov This technique is essential for distinguishing and quantifying nisoldipine (B1678946) and 4-Hydroxy Nisoldipine simultaneously, even at low concentrations in plasma. frontiersin.orgnih.gov
Looking ahead, the field is moving towards High-Resolution Mass Spectrometry (HRMS) , such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems. HRMS provides highly accurate mass measurements, enabling not only the quantification of known metabolites like this compound but also the identification of unknown or novel metabolic products without the need for pre-synthesized standards. This "untargeted" metabolomics approach can create a more complete picture of nisoldipine's biotransformation, potentially uncovering other minor metabolites and their pathways. The integration of these advanced analytical tools will be indispensable for building comprehensive pharmacokinetic models that include the parent drug and all relevant metabolites.
Deeper Understanding of Individual Variability in this compound Metabolism
A significant challenge in nisoldipine therapy is the high inter-individual variability in its pharmacokinetic profile. conicet.gov.ar Since this compound is a major metabolite, understanding the sources of this variability is crucial. The primary enzyme responsible for nisoldipine's metabolism is Cytochrome P450 3A4 (CYP3A4). frontiersin.orgnih.gov Future research must focus on how different factors modulate CYP3A4 activity and, consequently, the formation of this compound.
Key areas of investigation include:
Pharmacogenetics: The gene encoding CYP3A4 is polymorphic, with numerous variants (alleles) that can lead to altered enzyme activity. nih.govmdpi.com Individuals who are "poor," "intermediate," or "extensive" metabolizers will produce this compound at different rates, affecting both the efficacy and safety profile of the parent drug. Future pharmacogenetic studies will aim to correlate specific CYP3A4 genotypes with nisoldipine and this compound plasma levels to develop genotype-guided dosing strategies.
Drug-Drug Interactions (DDIs): CYP3A4 is involved in the metabolism of approximately half of all marketed drugs. mdpi.com Co-administration of nisoldipine with strong inhibitors of CYP3A4 (e.g., ketoconazole (B1673606), ritonavir) or inducers (e.g., rifampin, phenytoin) can significantly alter the plasma concentrations of both nisoldipine and its 4-Hydroxy metabolite. frontiersin.orgnih.gov Research is needed to quantify the impact of a wider range of commonly co-prescribed medications on the nisoldipine/4-Hydroxy Nisoldipine ratio.
Physiological and Pathophysiological Factors: Conditions such as hepatic impairment can dramatically increase nisoldipine concentrations, as the liver is the primary site of metabolism. nih.gov Age and liver blood flow are other known contributors to pharmacokinetic variability. conicet.gov.ar A deeper understanding of how these conditions specifically affect the conversion to this compound is necessary for safe administration in special populations.
Table 1: Factors Influencing Individual Variability in this compound Formation
| Factor | Description | Impact on this compound Levels | Research Focus |
|---|---|---|---|
| Genetic (Pharmacogenetics) | Polymorphisms in the CYP3A4 gene leading to altered enzyme function. nih.gov | Can be significantly increased or decreased depending on the specific allele and resulting enzyme activity. | Identifying key CYP3A4 variants and correlating them with metabolite-to-parent drug ratios and clinical outcomes. |
| Drug-Drug Interactions | Co-administration of drugs that inhibit or induce the CYP3A4 enzyme. frontiersin.orgnih.gov | Inhibitors decrease formation; inducers increase formation. | Quantitative analysis of interactions with a broad range of medications to create predictive DDI models. |
| Hepatic Impairment | Reduced liver function, such as in cirrhosis, impairs metabolic capacity. nih.gov | Decreased formation due to overall reduced hepatic clearance. | Characterizing the pharmacokinetics in patients with varying degrees of liver disease to establish dosing guidelines. |
| Physiological Factors | Variations in age, diet (e.g., grapefruit juice), and liver blood flow. conicet.gov.ar | Variable; for example, grapefruit juice (a CYP3A4 inhibitor) would decrease formation. | Investigating the contribution of non-genetic host factors to metabolic variability. |
Clinical Trials Specifically Focusing on this compound as a Biomarker or Active Moiety
Currently, there is a lack of clinical trials where this compound is a primary focus. Future clinical studies should be designed to specifically address the role of this metabolite.
One promising avenue is the use of this compound as a biomarker . The ratio of the metabolite to the parent drug (Metabolite-to-Parent Ratio) in plasma could serve as an effective in vivo indicator of an individual's CYP3A4 metabolic activity. This could help predict which patients are at higher risk for toxicity (low ratio, high parent drug) or a lack of efficacy (very high ratio, low parent drug).
Table 2: Potential Designs for Future Clinical Trials Involving this compound
| Trial Type | Objective | Key Measurements | Potential Outcome |
|---|---|---|---|
| Pharmacokinetic/Pharmacogenomic Study | To establish this compound as a biomarker for CYP3A4 phenotype. | - Nisoldipine and this compound plasma concentrations.
| Development of a validated biomarker to guide personalized nisoldipine dosing. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Study | To quantify the contribution of this compound to the antihypertensive effect of nisoldipine. | - Frequent PK sampling for parent and metabolite.
| A refined PK/PD model that could improve dose selection and predict response in diverse patient populations. |
| Special Population Study | To assess the metabolism and activity of this compound in patients with hepatic impairment. | - PK profiles of parent and metabolite.
| Evidence-based dosing recommendations for patients with compromised liver function. |
Regulatory Implications of Active Metabolite Research
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have specific guidelines for the safety testing of drug metabolites. raps.orgfda.gov According to the ICH M3(R2) and FDA "MIST" (Metabolites in Safety Testing) guidance, nonclinical safety assessment is warranted for any human metabolite that comprises more than 10% of the total drug-related exposure at steady state and is present at significantly higher levels in humans than in the animal species used for toxicology studies. raps.orgtandfonline.comkobia.kr
Given that this compound is present in human plasma at concentrations rivaling the parent drug, it clearly meets the >10% exposure threshold. fda.gov This has significant regulatory implications:
Safety Assessment: Drug developers must ensure that the exposure to this compound in the animal species used for nonclinical safety studies is adequate to cover the exposure seen in humans. If human exposure is disproportionately high, regulatory bodies may require dedicated toxicity studies on the synthesized metabolite itself. fda.govwuxiapptec.com
Drug Interaction Studies: Regulatory guidance also suggests that metabolites exceeding certain exposure thresholds should be evaluated for their potential to cause drug-drug interactions by inhibiting or inducing metabolic enzymes or transporters. tandfonline.com
Justification for Development: The early identification and characterization of major active metabolites like this compound are critical. Discovering a disproportionate or uniquely human metabolite late in development can lead to significant delays, as regulators will require additional nonclinical studies to be completed before approving large-scale clinical trials or marketing authorization. raps.orgtandfonline.com
Future research into this compound is therefore not only a scientific imperative but also a regulatory necessity for any new formulations or combination therapies involving nisoldipine.
Q & A
Basic: How can 4-Hydroxy Nisoldipine be accurately quantified in biological matrices?
Methodological Answer:
A validated reversed-phase HPLC method is recommended for quantification. Key parameters include:
- Column : Agilent ZORBAX Eclipse Plus C18 (4.6 × 250 mm, 10 µm particle size) to resolve polar metabolites.
- Mobile Phase : Methanol, 0.01 M potassium dihydrogen phosphate (pH 4.0), and 0.1 M hexane sulphonic acid sodium salt (25:65:10 v/v) to minimize peak tailing and improve resolution .
- Detection : UV wavelength at 275 nm for optimal sensitivity.
- Validation : Ensure linearity (5–30 µg/mL), precision (%RSD < 2%), and recovery (97.2–103.1%) .
This method avoids interference from biological matrix components and is reproducible for pharmacokinetic studies.
Basic: What experimental design considerations are critical for ensuring the stability of this compound during storage?
Methodological Answer:
- Light Sensitivity : Store samples in amber vials and conduct experiments under low-light conditions to prevent photodegradation .
- Temperature Control : Use refrigerated storage (2–8°C) for long-term stability. For short-term analysis, room temperature with desiccants is acceptable.
- Stress Testing : Expose the compound to acidic/alkaline hydrolysis, oxidation (H₂O₂), and thermal stress (40–80°C) to identify degradation products via LC-MS .
Documentation of degradation kinetics (e.g., Arrhenius plots) is essential for shelf-life predictions.
Basic: What safety protocols are required when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2 for irritation) .
- Ventilation : Work in a fume hood to prevent inhalation of airborne particles (GHS H335: respiratory irritant) .
- Emergency Measures : Immediate rinsing with water for 15 minutes if exposed. Maintain access to emergency contacts (e.g., 0532-83889090 for chemical incidents) .
Advanced: How can researchers resolve contradictory data regarding the pharmacokinetic properties of this compound across different studies?
Methodological Answer:
- Meta-Analysis Framework : Apply PRISMA guidelines to systematically compare studies, focusing on variables like dosing regimens, analytical methods, and subject demographics .
- Sensitivity Analysis : Use statistical tools (e.g., ANOVA, Bayesian models) to assess whether discrepancies arise from methodological variability (e.g., HPLC vs. voltammetry) or biological factors .
- In Silico Modeling : Predict bioavailability and metabolism using software like GastroPlus to reconcile in vitro/in vivo data .
Advanced: What methodologies are recommended for investigating the metabolic pathways of this compound in vivo?
Methodological Answer:
- LC-MS/MS Profiling : Use high-resolution mass spectrometry to identify phase I/II metabolites in plasma or urine. Focus on hydroxylation, glucuronidation, and sulfation products .
- Isotopic Labeling : Incorporate ¹⁴C-labeled this compound to track metabolite distribution in animal models.
- Enzyme Inhibition Assays : Incubate the compound with CYP3A4/CYP2C9 isoforms to determine primary metabolic routes .
Advanced: How should researchers design experiments to analyze potential drug-drug interactions involving this compound?
Methodological Answer:
- In Vitro Models : Use human liver microsomes or hepatocyte co-cultures to assess CYP450 inhibition/induction. Measure IC₅₀ values for enzymes like CYP3A4 .
- Clinical Crossover Trials : Administer this compound with known CYP inhibitors (e.g., ketoconazole) and monitor plasma concentration changes via validated HPLC .
- Pharmacokinetic Modeling : Apply compartmental models to predict interaction magnitude using tools like NONMEM .
Basic: What are the best practices for ensuring data reproducibility in studies involving this compound?
Methodological Answer:
- Protocol Standardization : Predefine experimental conditions (e.g., mobile phase pH, column temperature) to minimize variability .
- Raw Data Archiving : Use FAIR-compliant repositories (e.g., Chemotion) to share chromatograms, calibration curves, and metadata .
- Blinded Analysis : Assign independent researchers to process raw data to reduce confirmation bias .
Advanced: How can researchers leverage computational tools to predict the physicochemical properties of this compound?
Methodological Answer:
- Quantum Chemistry Calculations : Use Gaussian or ORCA to compute logP, pKa, and solubility via density functional theory (DFT) .
- Molecular Dynamics Simulations : Predict membrane permeability using GROMACS with lipid bilayer models.
- Database Cross-Referencing : Validate predictions against experimental data from NIST Chemistry WebBook .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
